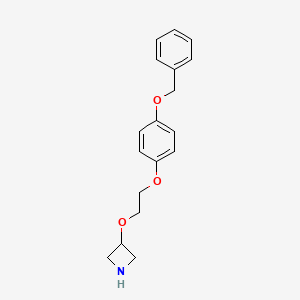

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine

Beschreibung

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Eigenschaften

Molekularformel |

C18H21NO3 |

|---|---|

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

3-[2-(4-phenylmethoxyphenoxy)ethoxy]azetidine |

InChI |

InChI=1S/C18H21NO3/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)20-10-11-21-18-12-19-13-18/h1-9,18-19H,10-14H2 |

InChI-Schlüssel |

TVJYEUNZLHATTK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Benzyloxy-Zwischenprodukts: Die Synthese beginnt mit der Herstellung von 4-(Benzyloxy)phenol durch Reaktion von Phenol mit Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid.

Veretherung: Das 4-(Benzyloxy)phenol wird dann mit 2-Bromethanol zu 2-(4-(Benzyloxy)phenoxy)ethanol umgesetzt.

Azetidin-Bildung: Der letzte Schritt beinhaltet die Cyclisierung von 2-(4-(Benzyloxy)phenoxy)ethanol mit Azetidin unter basischen Bedingungen, um 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab mit Optimierungen für Ausbeute und Reinheit umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Prozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Benzyloxygruppe kann oxidiert werden, um ein Benzaldehydbzw. Benzoesäurederivat zu bilden.

Reduktion: Der Azetidinring kann reduziert werden, um ein stabileres Aminderivat zu bilden.

Substitution: Die Phenoxy- und Ethoxygruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden in der Regel eingesetzt.

Substitution: Nucleophile wie Alkoxide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Benzaldehydbzw. Benzoesäurederivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Azetidinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Benzyloxy- und Phenoxygruppen können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Ringspannung des Azetidinrings kann Ringöffnungsreaktionen erleichtern, was zur Bildung reaktiver Zwischenprodukte führt, die weiter mit biologischen Molekülen interagieren können.

Wirkmechanismus

The mechanism of action of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(2-(Benzyloxy)ethoxy)azetidin: Ähnliche Struktur, aber ohne die Phenoxygruppe.

Azetidin-2-carbonsäure: Ein einfacheres Azetidinderivat mit einer Carboxylgruppe.

2-Phenoxyethanol: Enthält die Phenoxy- und Ethoxygruppen, aber nicht den Azetidinring.

Einzigartigkeit

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidin ist aufgrund der Kombination seiner funktionellen Gruppen und des Azetidinrings einzigartig. Diese Kombination verleiht ihm eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.

Biologische Aktivität

The compound 3-(2-(4-(benzyloxy)phenoxy)ethoxy)azetidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, data tables, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-(4-(benzyloxy)phenoxy)ethoxy)azetidine can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.34 g/mol

This compound features an azetidine ring, which is known for enhancing biological activity due to its structural properties. The benzyloxy and phenoxy groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that 3-(2-(4-(benzyloxy)phenoxy)ethoxy)azetidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The IC50 values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

| HCT-116 | 15 |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, a crucial characteristic for anticancer drug development.

The biological activity of 3-(2-(4-(benzyloxy)phenoxy)ethoxy)azetidine is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

- Selective Cytotoxicity : The differential toxicity observed between cancerous and normal cells suggests a targeted action mechanism, possibly involving specific receptor interactions or metabolic pathways unique to cancer cells.

Case Studies

A notable study conducted by Kakkar et al. (2020) investigated the structure-activity relationship (SAR) of various derivatives of azetidine compounds, including 3-(2-(4-(benzyloxy)phenoxy)ethoxy)azetidine. The study found that modifications in the phenyl ring significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design.

Another research effort focused on the compound's effects on E. coli and S. aureus, revealing that it not only inhibited growth but also reduced biofilm formation—a critical factor in bacterial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.